molecular formula C19H16F3N3O3 B2860855 Ethyl 7-methyl-4-{[4-(trifluoromethoxy)phenyl]amino}-1,8-naphthyridine-3-carboxylate CAS No. 1251569-03-5

Ethyl 7-methyl-4-{[4-(trifluoromethoxy)phenyl]amino}-1,8-naphthyridine-3-carboxylate

Cat. No.: B2860855
CAS No.: 1251569-03-5
M. Wt: 391.35
InChI Key: FLJRLUYXJFUBQJ-UHFFFAOYSA-N
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Description

Ethyl 7-methyl-4-{[4-(trifluoromethoxy)phenyl]amino}-1,8-naphthyridine-3-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring, a cyclopentyl group, and a benzamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-methyl-4-{[4-(trifluoromethoxy)phenyl]amino}-1,8-naphthyridine-3-carboxylate typically involves multiple steps, including the formation of the piperazine ring, the introduction of the cyclopentyl group, and the coupling with the benzamide moiety. Common reagents used in these reactions include cyclopentanone, piperazine, and various benzoyl chlorides. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-methyl-4-{[4-(trifluoromethoxy)phenyl]amino}-1,8-naphthyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

Ethyl 7-methyl-4-{[4-(trifluoromethoxy)phenyl]amino}-1,8-naphthyridine-3-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 7-methyl-4-{[4-(trifluoromethoxy)phenyl]amino}-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, and modulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid
  • 4-((4-Cyclopentyl-2,3-dioxopiperazin-1-yl)methyl)benzoic acid

Uniqueness

Compared to similar compounds, Ethyl 7-methyl-4-{[4-(trifluoromethoxy)phenyl]amino}-1,8-naphthyridine-3-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 7-methyl-4-[4-(trifluoromethoxy)anilino]-1,8-naphthyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O3/c1-3-27-18(26)15-10-23-17-14(9-4-11(2)24-17)16(15)25-12-5-7-13(8-6-12)28-19(20,21)22/h4-10H,3H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJRLUYXJFUBQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)OC(F)(F)F)C=CC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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